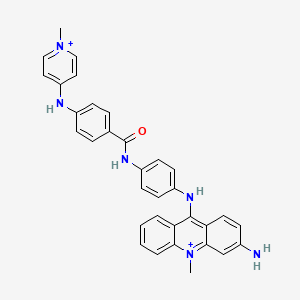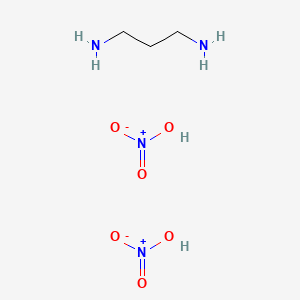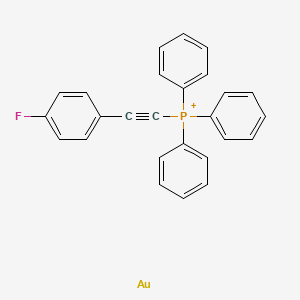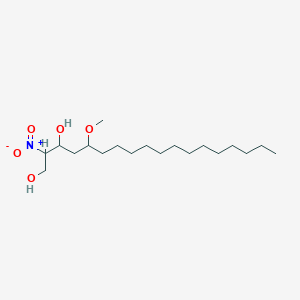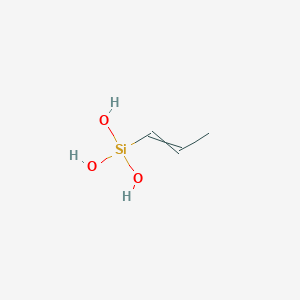![molecular formula C4H6ClF2NO4 B14314381 2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol CAS No. 114233-94-2](/img/structure/B14314381.png)
2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol is an organic compound characterized by the presence of chloro, difluoromethyl, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol typically involves multiple steps, including the introduction of chloro and difluoromethyl groups, followed by nitration. The specific reaction conditions, such as temperature, pressure, and choice of solvents, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen-containing compounds.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitrate compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and difluoromethyl groups can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-2-nitropropane-1,3-diol: Similar structure but lacks the difluoromethyl group.
2-Difluoromethyl-2-nitropropane-1,3-diol: Similar structure but lacks the chloro group.
Uniqueness
2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol is unique due to the presence of both chloro and difluoromethyl groups, which can significantly influence its chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
114233-94-2 |
|---|---|
Molekularformel |
C4H6ClF2NO4 |
Molekulargewicht |
205.54 g/mol |
IUPAC-Name |
2-[chloro(difluoro)methyl]-2-nitropropane-1,3-diol |
InChI |
InChI=1S/C4H6ClF2NO4/c5-4(6,7)3(1-9,2-10)8(11)12/h9-10H,1-2H2 |
InChI-Schlüssel |
JQVHMTVGMHEMGS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)(C(F)(F)Cl)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
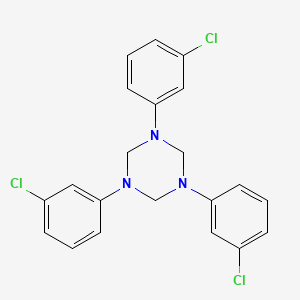
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
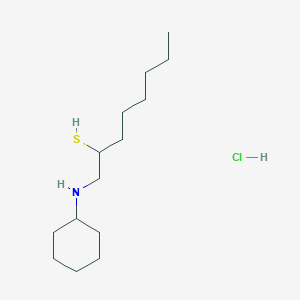
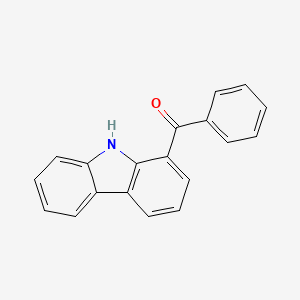
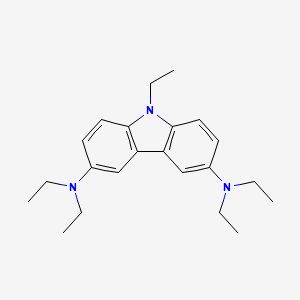


![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
